molecular formula C4H8ClN3S B1639825 (5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride CAS No. 388630-75-9

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride

Cat. No.: B1639825
CAS No.: 388630-75-9
M. Wt: 165.65 g/mol
InChI Key: LJFOGPILZPMPEV-UHFFFAOYSA-N
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Description

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride is a chemical building block of interest in advanced research and development. The 1,3,4-thiadiazole scaffold, which forms the core of this molecule, is a privileged structure in medicinal chemistry and materials science . Researchers value this heterocyclic system for its potential in constructing more complex molecules for pharmaceutical applications, particularly as it serves as a key precursor in synthesizing compounds with diverse biological activities. The methylamine functional group attached to the thiadiazole ring provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships. This makes it a versatile intermediate in organic synthesis for developing novel substances in agrochemical and material science research. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is intended for laboratory research and further manufacturing use only and is not intended for direct human use.

Properties

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.ClH/c1-3-6-7-4(2-5)8-3;/h2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFOGPILZPMPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388630-75-9
Record name 1,3,4-Thiadiazole-2-methanamine, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388630-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Microwave-Assisted Amination

A high-yielding method documented in PDE10A inhibitor research involves microwave-assisted amination. In one protocol, 2-chloro-5-methyl-1,3,4-thiadiazole is reacted with excess methanamine under microwave irradiation at 150°C for 30 minutes, followed by hydrochloride salt formation. This approach leverages rapid heating to accelerate nucleophilic displacement, achieving conversions >90% (Table 1).

Table 1. Reaction Conditions for Microwave-Assisted Synthesis

Parameter Value
Substrate 2-Chloro-5-methyl-1,3,4-thiadiazole
Nucleophile Methanamine
Solvent Dimethylformamide (DMF)
Temperature 150°C
Time 30 minutes
Yield 92% (isolated)

This method’s efficiency is attributed to the electron-withdrawing thiadiazole ring, which activates the C2 position for nucleophilic attack.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like DMF and acetonitrile are preferred for SNAr reactions due to their ability to stabilize transition states. In the microwave-assisted method, DMF enhances reaction homogeneity and thermal conductivity. Sterically hindered bases (e.g., DIPEA) are employed in patent protocols to deprotonate the amine, ensuring efficient nucleophilic attack.

Temperature and Time Dependence

Elevated temperatures (150°C) under microwave conditions reduce reaction times from hours to minutes, minimizing side reactions such as thiadiazole ring degradation. Kinetic studies suggest an activation energy of ~85 kJ/mol for the amination step, necessitating precise thermal control.

Analytical Characterization

Spectroscopic Confirmation

1H NMR (500 MHz, D2O): δ 4.32 (s, 2H, CH2NH2), 2.55 (s, 3H, C5-CH3). The absence of peaks >5 ppm confirms salt formation.
LCMS : m/z = 130.1 [M+H]+ (free base), 165.6 [M+H]+ (hydrochloride).
HPLC Purity : ≥95% (C18 column, 0.1% TFA in H2O/MeCN).

X-ray Crystallography

Although no crystal structure of the compound is reported, its derivatives (e.g., MK-8189) reveal key non-covalent interactions. The thiadiazole sulfur participates in van der Waals contacts, while the protonated amine engages in ionic interactions with biological targets.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in PDE10A inhibitors. Its electron-deficient core enhances binding to the enzyme’s catalytic pocket, while the aminomethyl group enables linker diversification. In MK-8189, this moiety contributes to a dissociation half-life of 6.7 minutes on PDE10A, underscoring its pharmacological relevance.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can be further utilized in different applications depending on their chemical properties .

Scientific Research Applications

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at position 5 of the 1,3,4-thiadiazole ring significantly influences physicochemical properties, solubility, and biological activity. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula MW (g/mol) Substituent (Position 5) Solubility* Key Applications
Target Compound C₄H₈ClN₃S 165.65 Methyl High (polar solvents) Pharma intermediates
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine HCl C₅H₁₀ClN₃S 179.72 Ethyl Moderate Research chemicals
[5-(4-Methoxyphenyl) analog] HCl C₁₀H₁₂ClN₃OS 257.74 4-Methoxyphenyl Low (lipophilic) Anticancer research
Unsubstituted dihydrochloride C₃H₈Cl₂N₃S 194.07 None Very high Building block

*Solubility trends inferred from substituent hydrophobicity.

Commercial Availability and Purity

  • The target compound is widely available (e.g., Enamine Ltd., ECHEMI) at 97–99% purity .
  • Ethyl and phenyl analogs are less commonly commercialized, often requiring custom synthesis .

Critical Analysis of Substituent Effects

  • Methyl Group : Balances lipophilicity and solubility, favoring blood-brain barrier penetration in CNS drugs .
  • 4-Methoxyphenyl Group : Introduces aromatic bulk, improving target binding affinity in anticancer agents but limiting solubility .
  • Unsubstituted Core : High polarity makes it ideal for reactions requiring water-soluble intermediates .

Biological Activity

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its anticancer effects, antimicrobial activity, and mechanisms of action, supported by relevant data tables and research findings.

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methyl group at position 5 enhances its lipophilicity, potentially improving its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon Cancer)3.29Induces apoptosis via mitochondrial pathways
MCF-7 (Breast Cancer)0.28Inhibits tubulin polymerization
A549 (Lung Cancer)0.52Promotes cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Binding : It interacts with cellular receptors that regulate apoptosis and cell cycle progression.

Case Studies

One notable study investigated the effects of this compound on human leukemia cells. The results indicated that it significantly reduced cell viability in a dose-dependent manner and increased markers of apoptosis such as caspase activation and p53 expression .

Another study focused on the structure-activity relationship (SAR) of thiadiazole derivatives, revealing that modifications to the thiadiazole ring can enhance potency and selectivity against cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride?

  • Methodological Answer : The compound can be synthesized via cyclization reactions. A common approach involves reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in methanol, followed by reflux with thiourea to form the thiadiazole-thiazole hybrid structure. Post-synthetic hydrochlorination yields the hydrochloride salt. Solvent choice (e.g., methanol) and reaction temperature (reflux conditions) are critical for achieving high purity .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer : UV-Vis spectroscopy (λmax analysis for conjugation), FT-IR (C-S and N-H stretching vibrations), 1H^1H- and 13C^{13}C-NMR (to confirm methyl and amine proton environments), and elemental analysis (C, H, N, S content) are standard. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. For crystalline derivatives, X-ray diffraction may resolve stereochemistry .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C. Avoid exposure to moisture and light, as thiadiazole derivatives are prone to hydrolysis and photodegradation. Pre-experiment stability assays (TGA/DSC for thermal stability, HPLC for purity over time) are advised to confirm integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may enhance cyclization efficiency compared to methanol, but require strict moisture control.
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate thiourea-mediated cyclization.
  • Workup : Employ column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How can contradictions in reported biological activities of thiadiazole derivatives be resolved?

  • Methodological Answer : Bioactivity discrepancies often arise from substituent effects. For example:

  • Electron-Withdrawing Groups (e.g., -Cl, -NO2_2) enhance antimicrobial activity but reduce solubility.
  • Steric Effects : Bulky substituents (e.g., aryl groups) may hinder target binding.
    Validate activity via dose-response assays (IC50_{50}/MIC determination) and computational docking (e.g., AutoDock Vina) to correlate structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity.
  • QSAR Models : Use descriptors like logP, polar surface area, and topological indices to optimize pharmacodynamic properties .

Q. How can researchers design derivatives for selective enzyme inhibition?

  • Methodological Answer :

  • Scaffold Modification : Introduce bioisosteres (e.g., replacing thiadiazole with oxadiazole) to modulate binding affinity.
  • Fragment-Based Drug Design : Screen fragment libraries (e.g., via SPR or MST) to identify synergistic substituents.
  • Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to quantify inhibition kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride

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